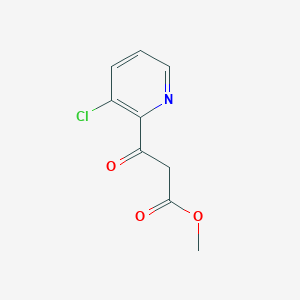
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a chlorine atom at the 3-position and an ester functional group at the 3-position of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid and methanol.
Reduction: 3-(3-chloropyridin-2-yl)-3-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
- 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid
- Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Uniqueness
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of an ester functional group
Biological Activity
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that illustrate its potential applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom and an ester functional group. Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of approximately 241.64 g/mol. The presence of the carbonyl and ester groups plays a crucial role in its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Esterification Reactions : Reacting the corresponding acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution : Utilizing chlorinated pyridines in nucleophilic substitution reactions to introduce the oxopropanoate moiety.
Optimization of these methods can yield high purity and yield, essential for subsequent biological testing.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens:
- In Vitro Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, related compounds showed minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL against these bacteria .
Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects on cancer cell lines:
- Case Study : In studies involving human cervical adenocarcinoma (HeLa) cells, derivatives of similar compounds exhibited IC50 values indicating moderate to high antiproliferative activity, suggesting potential as anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes findings from SAR studies relevant to this compound:
| Compound Structure | Biological Activity | IC50 Values (µM) |
|---|---|---|
| Methyl 3-(chloropyridine) | Antimicrobial | 62.5 - 78.12 |
| Methyl 3-(pyridazine) | Reduced activity | >200 |
| Methyl derivatives with fluorine | Enhanced potency | <50 |
These findings indicate that modifications to the pyridine ring and substituents significantly impact the compound's efficacy.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-8(13)5-7(12)9-6(10)3-2-4-11-9/h2-4H,5H2,1H3 |
InChI Key |
XKOKDPPUENPRAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















